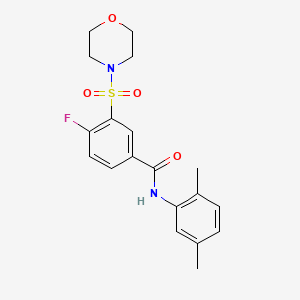![molecular formula C15H16N2O4S2 B5137010 N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a sulfonamide derivative that has been synthesized through various methods. The synthesis of this compound has been extensively studied, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide involves the inhibition of enzymes. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of enzymes such as carbonic anhydrase and urease has been found to be beneficial in the treatment of glaucoma and gastric ulcers, respectively.
Biochemical and Physiological Effects:
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as Alzheimer's disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme kinetics and structure-activity relationships. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for handling and storage.
Direcciones Futuras
The future directions of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide research include investigating its potential as a therapeutic agent for various diseases such as glaucoma, Alzheimer's disease, and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method to achieve higher yields and purity. Furthermore, the potential toxicity of this compound needs to be investigated to ensure its safety for human use.
Conclusion:
In conclusion, N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized through various methods and has been extensively studied for its scientific research applications. Its mechanism of action involves the inhibition of enzymes, and it has been found to exhibit various biochemical and physiological effects. The future directions of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide research include investigating its potential as a therapeutic agent for various diseases and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction of 2-nitrobenzenesulfonyl chloride with 2-mercaptoethylbenzene in the presence of a base such as triethylamine. This method has been optimized to achieve high yields and purity of the compound. Other methods include the reaction of 2-nitrobenzenesulfonamide with benzylthiol in the presence of a catalyst such as copper powder.
Aplicaciones Científicas De Investigación
N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide has been extensively studied for its scientific research applications. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. Due to its inhibitory activity, this compound has been investigated for its potential as a therapeutic agent for various diseases such as glaucoma, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-17(19)14-8-4-5-9-15(14)23(20,21)16-10-11-22-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURNCWCZLVLDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)





![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)

![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)

![2,2-dimethyl-N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5137030.png)